molecular formula C7H7BrN2O3 B1601595 3-Bromo-2-ethoxy-5-nitropyridine CAS No. 74919-31-6

3-Bromo-2-ethoxy-5-nitropyridine

Cat. No.: B1601595
CAS No.: 74919-31-6
M. Wt: 247.05 g/mol
InChI Key: DWFSXOCGFPCFBC-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry: The Pyridine (B92270) Scaffold

Pyridine, a six-membered aromatic ring containing one nitrogen atom, is a fundamental scaffold in heterocyclic chemistry. wikipedia.org Its structure is analogous to benzene (B151609), with one CH group replaced by a nitrogen atom. This substitution has profound effects on the electronic properties of the ring, making it electron-deficient and generally less reactive towards electrophilic aromatic substitution compared to benzene. researchgate.net The nitrogen atom also imparts basicity to the molecule. wikipedia.org The pyridine ring is a common motif in a vast array of naturally occurring compounds, including essential vitamins and alkaloids, as well as in a multitude of synthetic pharmaceuticals and agrochemicals. lifechemicals.comresearchgate.net

Significance of Functionalized Pyridine Derivatives in Synthesis and Beyond

The strategic placement of various functional groups onto the pyridine ring gives rise to a diverse class of molecules known as functionalized pyridine derivatives. These derivatives are highly prized as building blocks in organic synthesis. lifechemicals.com The nature and position of the substituents dramatically influence the molecule's reactivity, solubility, and biological activity. This tailored functionality allows chemists to construct complex molecular architectures and to fine-tune the pharmacological profiles of drug candidates. researchgate.netwisdomlib.org Consequently, functionalized pyridines are integral to the development of new medicines, materials with specific electronic or optical properties, and catalysts. researchgate.netnih.gov

Overview of Halogenated and Nitrated Pyridine Systems

The introduction of halogen atoms and nitro groups further diversifies the chemistry of pyridine. Halogenated pyridines are crucial intermediates, with the halogen atom serving as a versatile handle for a variety of chemical transformations, including cross-coupling reactions. youtube.com The electron-withdrawing nature of halogens and nitro groups deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the electron-withdrawing group. researchgate.net

Nitration of pyridines can be challenging due to the ring's electron-deficient nature and often requires harsh reaction conditions. youtube.comntnu.no The position of nitration is influenced by the existing substituents on the ring. The nitro group itself is a strong electron-withdrawing group and a key precursor for the synthesis of amino-pyridines through reduction, which are themselves important synthetic intermediates. orgsyn.org The combination of both halogen and nitro substituents on a pyridine ring, as seen in 3-Bromo-2-ethoxy-5-nitropyridine, creates a highly activated and versatile platform for a wide range of chemical modifications.

Research Objectives and Scope for this compound Studies

The specific arrangement of a bromine atom, an ethoxy group, and a nitro group on the pyridine ring of this compound defines its unique chemical reactivity and potential applications. Research on this compound is primarily focused on its utility as a synthetic intermediate. The bromine at the 3-position and the nitro group at the 5-position are key sites for nucleophilic substitution and reduction reactions, respectively. The ethoxy group at the 2-position influences the electronic properties of the ring and can also be a site for chemical modification.

Key research interests include:

Nucleophilic Aromatic Substitution: Investigating the displacement of the bromide or nitro group by various nucleophiles to introduce new functional groups.

Reduction of the Nitro Group: Converting the nitro group to an amino group to create substituted aminopyridines, which are valuable precursors for pharmaceuticals and other biologically active molecules.

Cross-Coupling Reactions: Utilizing the bromo substituent as a handle for palladium-catalyzed and other metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Synthesis of Novel Heterocyclic Systems: Using this compound as a starting material for the construction of more complex, fused heterocyclic ring systems.

The study of this compound is driven by the desire to access novel chemical space and to develop efficient synthetic routes to complex, high-value molecules.

Data Tables

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 74919-31-6 chem-contract.com
Molecular Formula C₇H₇BrN₂O₃ chem-contract.com
Molecular Weight 247.05 g/mol chem-contract.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-ethoxy-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O3/c1-2-13-7-6(8)3-5(4-9-7)10(11)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFSXOCGFPCFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70503679
Record name 3-Bromo-2-ethoxy-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74919-31-6
Record name 3-Bromo-2-ethoxy-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 2 Ethoxy 5 Nitropyridine

Historical and Current Approaches to Pyridine (B92270) Functionalization

The pyridine ring is a fundamental structural motif present in a vast array of pharmaceuticals, agrochemicals, and materials. bohrium.com Consequently, methods for its selective functionalization have long been a focal point of synthetic chemistry. bohrium.comacs.org Historically, the synthesis of substituted pyridines often relied on the construction of the ring from acyclic precursors, a method that, while effective, can be lengthy. acs.orgprepchem.com

Direct functionalization of a pre-formed pyridine ring presents its own set of challenges. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, deactivates it towards electrophilic aromatic substitution, which is a common strategy for functionalizing benzene (B151609) derivatives. acs.org Furthermore, the nitrogen atom can coordinate with metal catalysts and reagents, complicating many standard transformations. organic-chemistry.org

Early methods for direct functionalization often required harsh conditions. The Chichibabin reaction, for instance, enables the amination of pyridine at the 2-position but requires high temperatures and the use of sodium amide. nih.gov Nucleophilic aromatic substitution is generally effective only for halides located at the 2- or 4-positions. rsc.org

Modern synthetic chemistry has introduced a host of more sophisticated and milder techniques for C-H functionalization, which avoid the need for pre-functionalized starting materials. acs.org The Minisci reaction, which involves the addition of a radical to the electron-deficient pyridine ring, has become a powerful tool for introducing alkyl groups, primarily at the C-2 and C-4 positions. bohrium.com Recent advancements have also focused on achieving regioselective functionalization at the more challenging C-3 and C-5 positions through various strategies, including the use of directing groups, transition-metal-catalyzed C-H activation, and dearomatization-rearomatization sequences. organic-chemistry.orggoogle.com These contemporary methods offer greater control and broader functional group tolerance, significantly expanding the toolkit for accessing complex pyridine derivatives. bohrium.com

Precursor Synthesis and Reaction Pathways to 3-Bromo-2-ethoxy-5-nitropyridine

The synthesis of this compound is most logically achieved through a two-step sequence: first, the synthesis of the key intermediate, 3-Bromo-5-nitro-2(1H)-pyridinone, followed by its O-ethylation.

Synthesis from 3-Bromo-5-nitro-2(1H)-pyridinone Precursors

The immediate precursor to the title compound is 3-Bromo-5-nitro-2(1H)-pyridinone , also known by its tautomeric name, 3-Bromo-2-hydroxy-5-nitropyridine (B90974) . nih.govresearchgate.net This compound serves as the foundational scaffold upon which the ethoxy group is installed.

A documented method for the preparation of 5-bromo-2-hydroxy-3-nitropyridine (B19287) involves the nitration of 2-amino-5-bromopyridine (B118841). prepchem.com In a typical procedure, 2-amino-5-bromopyridine is treated with fuming nitric acid in a concentrated sulfuric acid medium. The reaction mixture is heated, and after completion, it is poured into ice water, causing the product to precipitate. The solid is then collected by filtration, washed, and dried. prepchem.com

An alternative route to a substituted 2-pyridone involves the hydrolysis of a 2-halopyridine. For instance, 4-halo-2-pyridones can be prepared from 2-chloro-4-halopyridines by heating with sodium acetate (B1210297) in acetic acid. orgsyn.org This general principle of converting a 2-halopyridine to a 2-pyridone is a common strategy in pyridine chemistry.

PrecursorReagentsProductRef
2-Amino-5-bromopyridineFuming nitric acid, Sulfuric acid5-Bromo-2-hydroxy-3-nitropyridine prepchem.com
2-Amino-5-bromopyridineNitration2-Amino-5-bromo-3-nitropyridine synchem.de
5-(2-pyrazinyl)-2(1H)-pyridoneBromine, Acetic acid3-Bromo-5-(2-pyrazinyl)-2(1H)-pyridone acs.org

Ethylation Strategies and Reagents for 2-Hydroxypyridines

With the precursor, 3-Bromo-5-nitro-2(1H)-pyridinone, in hand, the subsequent step is the introduction of the ethyl group onto the oxygen atom to form the desired ether. This transformation is a classic O-alkylation.

The tautomeric nature of 2-hydroxypyridines (which exist in equilibrium with 2-pyridones) presents a key challenge in their alkylation, as the reaction can occur on either the nitrogen or the oxygen atom, leading to N-alkylated or O-alkylated products, respectively. mdpi.comnih.gov However, the selective synthesis of the O-alkylated product, a 2-alkoxypyridine, can be achieved using appropriate strategies.

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers. google.commdpi.com It involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. mdpi.com In the context of synthesizing this compound, the 3-Bromo-5-nitro-2(1H)-pyridinone precursor would first be deprotonated by a suitable base (such as sodium hydride or potassium carbonate) to form the corresponding pyridin-2-olate anion. This nucleophilic anion then attacks an ethylating agent, such as ethyl iodide or ethyl bromide, to displace the halide and form the ether linkage. chemicalbook.com

The synthesis of the analogous compound, 3-bromo-2-methoxy-5-nitropyridine, has been reported via the reaction of 5-bromo-2-chloro-3-nitropyridine (B118568) with sodium methoxide (B1231860) in methanol, affording the product in high yield. rsc.org This demonstrates the facility of nucleophilic substitution at the 2-position to form 2-alkoxypyridines. By analogy, reacting 5-bromo-2-chloro-3-nitropyridine with sodium ethoxide would be a viable pathway to the target compound. Alternatively, direct O-alkylation of the 3-bromo-5-nitro-2(1H)-pyridinone precursor is a highly precedented route. chemicalbook.com

Reagent TypeSpecific Reagent ExamplesReaction
BaseSodium Hydride (NaH), Potassium Carbonate (K₂CO₃)Deprotonation of 2-hydroxypyridine (B17775)
Ethylating AgentEthyl Iodide (EtI), Diethyl Sulfate ((Et)₂SO₄)SN2 reaction with the pyridin-2-olate

Advanced Synthetic Techniques for Improved Access to this compound

Beyond the classical approaches, modern synthetic chemistry offers advanced techniques that can provide improved access, higher yields, and greater regioselectivity for compounds like this compound.

Catalytic Approaches in Halopyridine Synthesis

Catalytic methods are central to modern organic synthesis. In the context of halopyridine synthesis, the Sandmeyer reaction is a classic method for converting an aminopyridine into a halopyridine via a diazonium salt intermediate, often using copper halides as catalysts. orgsyn.org This can be a crucial step in preparing precursors for more complex targets.

More advanced catalytic systems are continuously being developed. For the synthesis of 2-alkoxypyridines, which are isomers of N-alkylpyridones, various catalytic methods have been explored. While direct catalytic O-alkylation can be challenging due to the competing N-alkylation, specific catalytic systems have been designed to favor the O-alkylation product. For instance, palladium-catalyzed regioselective O-alkylation of 2-pyridones has been achieved, where the coordination of the palladium catalyst to the pyridine nitrogen is believed to play a key role in directing the regioselectivity. bohrium.com Another novel, metal-free approach involves a TfOH-catalyzed carbenoid insertion from diazo compounds for the highly regioselective O-alkylation of 2-pyridones. Such catalytic methods offer mild reaction conditions and high selectivity, representing the cutting edge of pyridine functionalization.

Regioselective Functionalization Strategies

Achieving regioselectivity is a paramount challenge in pyridine chemistry. mdpi.com For a trisubstituted pyridine like the target compound, controlling the precise placement of the bromo, ethoxy, and nitro groups is essential. The synthesis described, which involves the sequential nitration, bromination, and ethylation of specific precursors, is an embodiment of a regioselective strategy.

Modern approaches to regioselective functionalization offer more direct routes. For instance, directed ortho-metalation (DoM) allows for the deprotonation and subsequent functionalization of a pyridine ring at a position adjacent to a directing group. While not directly applicable to the synthesis of the title compound in a single step, the principles of regiochemical control are central.

Another powerful strategy involves exploiting the inherent reactivity differences of the pyridine ring positions. The use of temporary blocking groups can deactivate certain positions on the ring, allowing for functionalization to occur at a specific, desired site before the blocking group is removed. bohrium.com These advanced strategies provide chemists with unprecedented control over the synthesis of highly substituted pyridines.

Sustainable and Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact and enhancing process safety and efficiency. While specific green chemistry-focused research on this exact molecule is not extensively documented, we can infer sustainable approaches by examining the synthesis of its close analogs, such as 3-Bromo-2-methoxy-5-nitropyridine.

A plausible and efficient synthetic route to this compound involves the nucleophilic substitution of a chloro group in a precursor like 2-chloro-3-bromo-5-nitropyridine with sodium ethoxide. This reaction is analogous to the high-yield synthesis of 5-Bromo-2-methoxy-3-nitropyridine from 5-bromo-2-chloro-3-nitropyridine and sodium methoxide, which proceeds with a reported yield of 98%. chemicalbook.com

Key Green Chemistry Considerations:

Atom Economy: The nucleophilic substitution reaction, if optimized, can exhibit high atom economy as most atoms from the reactants are incorporated into the final product.

Choice of Solvents: Traditional syntheses may employ volatile organic solvents. A greener approach would involve exploring the use of safer, bio-based solvents like Cyrene (dihydrolevoglucosenone), which is biodegradable and has a favorable toxicological profile. prepchem.com The use of ethanol (B145695) as both a reactant (in the form of sodium ethoxide) and a solvent could also be a more sustainable option, provided efficient recovery and recycling processes are in place.

Energy Efficiency: The reaction temperature is a critical parameter. The analogous methoxylation reaction is carried out at temperatures ranging from 0°C to room temperature, suggesting that the ethoxylation could also be performed under mild conditions, thus reducing energy consumption. chemicalbook.com

Waste Reduction: The primary byproduct of this reaction would be sodium chloride, which is relatively benign and can be easily removed through aqueous workup. Minimizing the use of excess reagents and optimizing reaction conditions can further reduce waste generation.

The following table outlines potential starting materials and key transformations in a green synthesis approach.

Starting MaterialKey TransformationGreen Chemistry Principle Addressed
2-Chloro-3-bromo-5-nitropyridineNucleophilic aromatic substitution with sodium ethoxideHigh atom economy, potentially mild reaction conditions
2-Hydroxy-3-bromo-5-nitropyridineWilliamson ether synthesis with ethyl iodide or diethyl sulfateUse of a common intermediate, but may involve less atom-economical reagents
2-Amino-3-bromo-5-nitropyridine (B103754)Diazotization followed by reaction with ethanolAvoids the use of a halogenated precursor, but diazotization can generate hazardous intermediates

Scale-Up Considerations and Industrial Synthesis Approaches

The transition from a laboratory-scale synthesis to an industrial production of this compound presents several challenges that must be carefully addressed to ensure safety, reproducibility, and cost-effectiveness. The synthesis of structurally related nitropyridines on a large scale provides valuable insights into these considerations.

A critical step in many synthetic routes to this class of compounds is nitration. The nitration of pyridine derivatives is an exothermic process that requires strict temperature control to prevent runaway reactions and the formation of undesired byproducts. For instance, the preparation of 5-bromo-2-hydroxy-3-nitropyridine involves the use of fuming nitric acid and concentrated sulfuric acid, highlighting the corrosive and hazardous nature of the reagents involved. prepchem.com

Another key consideration is the handling of oxidizing agents. The large-scale synthesis of 5-Bromo-2-nitropyridine from the corresponding amine utilizes hydrogen peroxide as an oxidant. nih.govoakwoodchemical.comchemicalbook.com While hydrogen peroxide is considered a greener oxidant as its byproduct is water, its handling on an industrial scale requires robust safety protocols due to the potential for thermal runaway. oakwoodchemical.com Safety studies, including reaction and adiabatic calorimetry, are essential to define safe operating boundaries. oakwoodchemical.com

Key Scale-Up Challenges and Strategies:

ChallengeMitigation Strategy
Exothermic Reactions (e.g., Nitration) - Use of specialized reactors with efficient heat exchange systems. - Careful control of reagent addition rates. - Continuous flow chemistry platforms can offer better temperature control and safety.
Handling of Hazardous Reagents - Use of closed systems to minimize operator exposure. - Implementation of robust personal protective equipment (PPE) protocols. - Exploring less hazardous alternative reagents where possible.
Reaction Reproducibility - Strict control of all process parameters (temperature, pressure, agitation, reagent stoichiometry). - In-process controls (IPCs) using techniques like HPLC to monitor reaction progress and purity.
Product Isolation and Purification - Development of efficient and scalable crystallization or distillation procedures. - Minimizing the use of flammable and toxic solvents in purification steps.
Waste Management - Implementation of procedures for the safe handling and disposal of acidic and oxidizing waste streams. - Exploring opportunities for solvent recycling.

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 2 Ethoxy 5 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). In 3-Bromo-2-ethoxy-5-nitropyridine, the presence of a nitro group significantly activates the ring for such transformations.

Amination Reactions with Nitrogen Nucleophiles (e.g., Potassium Amide in Liquid Ammonia)

The reaction of bromoethoxypyridines with potent nucleophiles like potassium amide (KNH₂) in liquid ammonia (B1221849) is a key method for introducing amino groups. Studies on various bromoethoxypyridine isomers have demonstrated the complexity and substituent-directing effects in these reactions. researchgate.net For 3-bromo-2-ethoxypyridine, amination with potassium amide in liquid ammonia proceeds via a pyridyne intermediate. researchgate.net While specific studies focusing solely on the 5-nitro substituted variant are not prevalent, the established reactivity of related compounds provides a strong basis for predicting its behavior. The powerful nucleophile, the amide anion (⁻NH₂), can attack the pyridine ring, leading to the displacement of the bromide. Investigations into the amination of isomeric dibromopyridines with potassium amide in liquid ammonia have shown that the reaction course is heavily influenced by the position of the substituents, often resulting in mixtures of amino-substituted products. capes.gov.br

Influence of the Nitro Group on Activating Nucleophilic Attack

The nitro group (NO₂) at the 5-position plays a crucial role in activating the pyridine ring of this compound towards nucleophilic attack. Electron-withdrawing groups are known to activate aromatic rings for SNAr reactions by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. youtube.comyoutube.com The nitro group is a powerful electron-withdrawing group through both inductive and resonance effects.

Stereoelectronic Effects of the Ethoxy Moiety on Reactivity

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the structure and reactivity of a molecule. researchgate.netyoutube.com In this compound, the ethoxy group at the 2-position exerts stereoelectronic effects that can influence the molecule's reactivity. The lone pairs on the oxygen atom of the ethoxy group can participate in resonance with the pyridine ring, acting as a π-donor. This donation can modulate the electron density of the ring and influence the regioselectivity of nucleophilic attack.

Mechanisms of Halogen Displacement (Bromine)

The displacement of the bromine atom in this compound via nucleophilic aromatic substitution typically follows a two-step addition-elimination mechanism. youtube.com

Addition of the Nucleophile: A nucleophile attacks the carbon atom bonded to the bromine. This is generally the rate-determining step. The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The strong electron-withdrawing nitro group is essential for stabilizing this intermediate. youtube.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the bromide ion, which is a good leaving group.

An alternative mechanism, the elimination-addition (pyridyne) pathway, can occur with extremely strong bases like potassium amide in liquid ammonia. researchgate.net This involves the initial deprotonation of a ring hydrogen, followed by the elimination of the bromide to form a highly reactive pyridyne intermediate. The nucleophile then adds to the pyridyne, followed by protonation to yield the final product. The regiochemical outcome of this pathway can differ significantly from the SNAr mechanism.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The bromine atom on the this compound scaffold makes it an excellent substrate for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Palladium-catalyzed reactions are particularly prominent in this context. youtube.com

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki, Heck, Sonogashira, Stille Couplings)

Palladium catalysts are highly effective in facilitating the coupling of aryl halides with a wide range of organometallic and unsaturated partners. The general catalytic cycle for these reactions involves oxidative addition, transmetalation (for Suzuki and Stille), or carbopalladation (for Heck), followed by reductive elimination. youtube.comwikipedia.org

Suzuki Coupling: This reaction pairs the aryl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov It is a robust and widely used method for forming biaryl compounds. The reaction of 3-bromopyridines with boronic acids is well-established. researchgate.net

Heck Coupling: This reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This method is invaluable for synthesizing arylalkynes. The Sonogashira coupling of various bromopyridines, including those with amino substituents, has been shown to be highly efficient. researchgate.net

Stille Coupling: This reaction couples the aryl halide with an organotin compound (organostannane). wikipedia.org The Stille reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of tin reagents is a drawback. nrochemistry.comorganic-chemistry.orgjk-sci.com

The table below summarizes typical conditions for these palladium-catalyzed cross-coupling reactions, drawing on general knowledge of coupling reactions involving substituted bromopyridines.

Coupling ReactionCoupling PartnerTypical Catalyst/PrecatalystTypical BaseTypical Solvent
SuzukiAr-B(OH)₂Pd(PPh₃)₄, Pd(OAc)₂/LigandK₂CO₃, Cs₂CO₃, K₃PO₄Dioxane/H₂O, Toluene, DMF
HeckAlkenePd(OAc)₂, PdCl₂(PPh₃)₂Et₃N, K₂CO₃DMF, Acetonitrile
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂/CuIEt₃N, DiisopropylamineTHF, DMF
StilleAr-Sn(Alkyl)₃Pd(PPh₃)₄, Pd₂(dba)₃(Often not required)Toluene, THF, DMF

Carbon-Heteroatom Bond Formation (e.g., Buchwald-Hartwig Amination)

The formation of carbon-heteroatom bonds from this compound is a key transformation, enabling the introduction of nitrogen, oxygen, and sulfur nucleophiles. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a premier method for forging C-N bonds. wikipedia.org This reaction is prized for its broad substrate scope and functional group tolerance, overcoming the limitations of traditional methods for synthesizing aryl amines. wikipedia.org

While specific studies on the Buchwald-Hartwig amination of this compound are not extensively documented, the reactivity of related 2-bromopyridines is well-established, suggesting this substrate is a viable candidate. researchgate.netresearchgate.net The reaction mechanism involves a catalytic cycle beginning with the oxidative addition of the aryl bromide to a Pd(0) complex. wikipedia.org Subsequent coordination of the amine, deprotonation by a base, and reductive elimination yields the aminated pyridine product and regenerates the Pd(0) catalyst. wikipedia.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields. Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the reaction. wikipedia.orgorganic-chemistry.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

Catalyst/PrecursorLigandBaseSolventTemperature (°C)Reference
[Pd₂(dba)₃](±)-BINAPNaOBuᵗToluene80 chemspider.com
Pd(OAc)₂RuPhosNot SpecifiedSolvent-FreeNot Specified researchgate.net
Pd(OAc)₂dpppNaOBuᵗToluene80 researchgate.net

This table presents typical conditions used for related bromopyridine substrates, which would serve as a starting point for optimizing the amination of this compound.

Electrophilic Aromatic Substitution: Limitations and Indirect Strategies

Direct electrophilic aromatic substitution (EAS) on the this compound ring is exceptionally challenging. The pyridine nitrogen atom is inherently electron-withdrawing, reducing the ring's nucleophilicity compared to benzene (B151609). vaia.comquora.com This deactivating effect is severely amplified by the potent electron-withdrawing nitro group at the C5 position. youtube.com Consequently, the pyridine ring is highly "electron-deficient" and resistant to attack by electrophiles. youtube.comgcwgandhinagar.com

Reactions like nitration, sulfonation, and Friedel-Crafts alkylation or acylation, which are standard for many aromatic systems, generally fail or require extremely harsh conditions with simple pyridines, often resulting in very low yields. youtube.comgcwgandhinagar.com Furthermore, the basic nitrogen atom can be protonated or coordinate to Lewis acid catalysts under typical EAS conditions, which further deactivates the ring by introducing a positive charge. youtube.com

Should a reaction occur, substitution would be directed to the C4 or C6 positions, which are meta to the deactivating nitro group. However, the positions ortho and para to the nitro group (C4 and C6) are strongly deactivated. The ethoxy group at C2 is an activating, ortho-para directing group, but its influence is generally insufficient to overcome the combined deactivating power of the ring nitrogen and the nitro group. Therefore, developing practical synthetic routes via direct electrophilic attack on this compound is not a viable strategy. Indirect methods, such as proceeding through a pyridine N-oxide derivative to activate the ring, would be necessary, but this fundamentally changes the substrate's reactivity.

Ring Transformations and Rearrangements Initiated by this compound

Under specific conditions, typically involving a very strong base, this compound can undergo substitution reactions via a pyridyne intermediate. This pathway leads to cine substitution, where the incoming nucleophile attaches to the carbon atom adjacent to the one that bore the leaving group. youtube.comyoutube.com This contrasts with typical nucleophilic aromatic substitution where the nucleophile directly replaces the leaving group (ipso substitution).

The reaction is initiated by the deprotonation of the ring at the C4 position, which is activated by the adjacent electron-withdrawing nitro group. Subsequent elimination of the bromide ion from C3 results in the formation of a highly reactive 2-ethoxy-5-nitro-3,4-pyridyne intermediate. wikipedia.orgnih.gov This intermediate possesses a formal triple bond within the pyridine ring. The nucleophile then attacks one of the two carbons of the "triple bond." Attack at C4 would yield the ipso substitution product, while attack at C3 would result in the cine substitution product. The regioselectivity of the nucleophilic attack is influenced by the electronic effects of the substituents on the pyridyne ring. nih.govyoutube.com

The key reactive species enabling the aforementioned cine-substitution is a didehydropyridine, commonly known as a pyridyne. wikipedia.org For this compound, treatment with a strong, non-nucleophilic base such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA) can induce an E1cB-like elimination. wikipedia.org

The mechanism proceeds as follows:

Deprotonation: The strong base abstracts the proton from the C4 position. The acidity of this proton is significantly enhanced by the powerful inductive and resonance effects of the adjacent C5-nitro group.

Elimination: The resulting carbanion at C4 expels the bromide ion from the adjacent C3 position.

Pyridyne Formation: This concerted or stepwise process generates the strained 2-ethoxy-5-nitro-3,4-pyridyne intermediate. nih.gov

This highly unstable intermediate will rapidly react with any nucleophile present in the reaction mixture, leading to the formation of substituted pyridine products.

Electron-deficient halopyridines, particularly those bearing nitro groups, are susceptible to ring-opening reactions in the presence of strong nucleophiles like hydroxide (B78521) ions. acs.orgnih.gov This process often proceeds through an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. acs.org

Studies on the closely related 2-chloro-3-nitropyridine (B167233) have shown that it reacts with hydroxide to form unstable, ring-opened intermediates. acs.orgnih.gov Applying this precedent to this compound, a plausible pathway would involve:

Nucleophilic Addition: The hydroxide ion attacks one of the electron-poor carbons of the pyridine ring, likely C6 or C2, to form a Meisenheimer-type adduct.

Ring Opening: This anionic adduct undergoes cleavage of a C-N or C-C bond in the ring, leading to an open-chain, conjugated anionic species. For instance, attack at C6 could lead to the scission of the N1-C6 bond.

Isomerization/Re-cyclization: The open-chain intermediate can exist in different isomeric forms. Depending on its geometry and the reaction conditions, it can either remain as a stable open-chain product or undergo re-cyclization. acs.org Re-cyclization may lead back to a pyridine ring, but with the incorporation of the nucleophile, potentially resulting in a transformed heterocyclic system. nih.govwur.nlacs.org

Radical Reactions and Single-Electron Transfer Processes

The nitroaromatic moiety makes this compound a prime candidate for reactions involving single-electron transfer (SET). The low-lying LUMO (Lowest Unoccupied Molecular Orbital) of the nitro group allows it to readily accept an electron from a suitable donor (a reductant or a photoexcited catalyst) to form a nitro radical anion. nih.govacs.org

Ar-NO₂ + e⁻ → [Ar-NO₂]•⁻

This SET process is the initial step in the metabolic reduction of many nitroaromatic compounds and can be exploited in synthetic chemistry. nih.gov The resulting radical anion is a key intermediate that can undergo further reactions.

Another potential radical pathway involves the bromine atom. Radical reactions can be initiated by heat or light, often with a radical initiator. lumenlearning.com A chain reaction could be envisaged where a radical species abstracts the bromine atom from the C3 position to generate a pyridyl radical. libretexts.org

Py-Br + R• → Py• + R-Br

This pyridyl radical could then participate in various radical processes, such as hydrogen atom abstraction from a solvent or addition to a π-bond. youtube.comlibretexts.org However, given the high electron affinity of the nitro-substituted ring, SET to form the nitro radical anion is generally a more facile and commonly observed process for this class of compounds. nih.govacs.org

Derivatization and Transformational Chemistry of 3 Bromo 2 Ethoxy 5 Nitropyridine

Conversion to Aminopyridine Derivatives (e.g., 5-amino-3-bromo-2-ethoxypyridine)

The nitro group at the 5-position of 3-Bromo-2-ethoxy-5-nitropyridine can be readily reduced to an amino group, yielding 5-amino-3-bromo-2-ethoxypyridine. This transformation is a crucial step in the synthesis of various substituted aminopyridines, which are important intermediates in medicinal chemistry. The reduction can be achieved using several methods, with catalytic hydrogenation being one of the most common and efficient.

Reagent/CatalystSolventTemperature (°C)Yield (%)Reference
H₂, Pd/CEthanol (B145695)Room TemperatureHighGeneral Method
SnCl₂·2H₂OEthanolRefluxGood to HighGeneral Method
Fe, NH₄ClEthanol/WaterRefluxGood to HighGeneral Method

This table presents typical conditions for the reduction of nitroaromatics and is illustrative for the conversion of this compound to 5-amino-3-bromo-2-ethoxypyridine.

The resulting 5-amino-3-bromo-2-ethoxypyridine is a valuable intermediate for further functionalization, such as diazotization-substitution reactions or palladium-catalyzed cross-coupling reactions.

Selective Reduction of the Nitro Group and Subsequent Transformations

The selective reduction of the nitro group in the presence of the bromo substituent is a key feature of the chemistry of this compound. This selectivity allows for a wide range of subsequent transformations of the resulting aminopyridine. For instance, the newly formed amino group can be acylated, alkylated, or used as a directing group in electrophilic aromatic substitution reactions.

Furthermore, the amino group can participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with appropriate reagents can lead to the formation of imidazo[4,5-b]pyridines or other related heterocycles.

Modifications and Cleavage of the Ethoxy Moiety

The 2-ethoxy group in this compound can be cleaved to reveal a hydroxyl group, leading to the formation of the corresponding 2-hydroxypyridine (B17775) derivative. This transformation is typically achieved under strong acidic conditions, using reagents such as hydrobromic acid (HBr) or boron tribromide (BBr₃). The cleavage of the ether linkage proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion on the ethyl group.

ReagentSolventTemperature (°C)ProductReference
HBr (48%)Acetic AcidReflux3-Bromo-5-nitro-2-pyridoneGeneral Method
BBr₃Dichloromethane-78 to Room Temp3-Bromo-5-nitro-2-pyridoneGeneral Method

This table illustrates common conditions for the cleavage of aryl ethyl ethers and is applicable to this compound.

The resulting 3-bromo-5-nitro-2-pyridone exists in tautomeric equilibrium with 3-bromo-2-hydroxy-5-nitropyridine (B90974) and is a versatile intermediate for further synthetic manipulations.

Heterocycle Annulation and Complex Ring-Forming Reactions

The presence of multiple functional groups on the this compound scaffold allows for its use in heterocycle annulation and complex ring-forming reactions. For instance, after reduction of the nitro group to an amine, the resulting 5-amino-3-bromo-2-ethoxypyridine can undergo palladium-catalyzed intramolecular cyclization reactions to form tricyclic systems.

Furthermore, the bromo group at the 3-position can serve as a handle for the introduction of various substituents that can then participate in ring-closing reactions. For example, a Sonogashira coupling to introduce an alkyne, followed by a cyclization reaction, can lead to the formation of furo[2,3-b]pyridines or pyrrolo[2,3-b]pyridines. nih.govnih.gov

Synthesis of Highly Functionalized Pyridine (B92270) Scaffolds

This compound is an excellent starting material for the synthesis of highly functionalized pyridine scaffolds. The bromo group at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, amino, and alkynyl groups at this position.

Reaction TypeCoupling PartnerCatalystBaseSolventProduct
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water3-Aryl-2-ethoxy-5-nitropyridine
Buchwald-HartwigAminePd₂(dba)₃, XantphosCs₂CO₃Dioxane3-Amino-2-ethoxy-5-nitropyridine derivative
SonogashiraTerminal alkynePd(PPh₃)₂Cl₂, CuIEt₃NTHF3-Alkynyl-2-ethoxy-5-nitropyridine

This table provides representative conditions for palladium-catalyzed cross-coupling reactions involving bromopyridines, which are applicable to this compound.

By combining these cross-coupling reactions with the transformations of the nitro and ethoxy groups, a diverse array of polysubstituted pyridines can be synthesized. This highlights the significant utility of this compound as a versatile building block in the construction of complex and functionally diverse molecules.

Spectroscopic Characterization and Structural Elucidation of 3 Bromo 2 Ethoxy 5 Nitropyridine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

¹H NMR: The spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring and the protons of the ethoxy group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons). The chemical shifts of the pyridine protons would be influenced by the electron-withdrawing nitro group and the bromine atom.

¹³C NMR: The spectrum would display seven distinct carbon signals corresponding to the five carbons of the pyridine ring and the two carbons of the ethoxy group. The positions of these signals would provide insight into the electronic structure of the molecule.

For comparison, the related compound 3-bromo-2-methyl-5-nitropyridine (B69926) has been documented, and its NMR data could serve as a reference point for interpreting the spectra of the ethoxy derivative, should it become available. 3wpharm.combldpharm.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Bromo-2-ethoxy-5-nitropyridine (Note: This table is predictive and not based on experimental data.)

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
H48.5 - 9.0-
H69.0 - 9.5-
-OCH₂CH₃4.4 - 4.8 (q)65 - 70
-OCH₂CH₃1.4 - 1.6 (t)14 - 16
C2-155 - 160
C3-110 - 115
C4-135 - 140
C5-140 - 145
C6-150 - 155

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and for determining the connectivity and spatial relationships within a molecule.

COSY (Correlation Spectroscopy): Would establish the correlation between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate the proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range correlations (2-3 bonds) between protons and carbons, which is essential for confirming the substitution pattern on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the through-space proximity of protons, helping to confirm the conformation of the ethoxy group relative to the pyridine ring.

No specific 2D NMR data has been found for this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Patterns

HRMS is a powerful technique for determining the precise molecular weight and elemental composition of a compound. While no full HRMS report for this compound was found, a product listing for its analogue, 3-Bromo-2-methoxy-5-nitropyridine, mentions mass spectrometry data (MS(ES)+ m/e 233.2 [M+H]+), confirming the expected mass for that compound. pharmaffiliates.com For this compound, the expected [M+H]⁺ ion would have an m/z of approximately 247.05, considering the isotopic distribution of bromine.

The fragmentation pattern would likely involve the loss of the ethoxy group, the nitro group, and potentially the bromine atom, providing further structural confirmation.

Interactive Data Table: Predicted HRMS Fragments for this compound (Note: This table is predictive and not based on experimental data.)

Fragment IonPredicted m/z
[M]⁺246.96
[M-C₂H₄]⁺218.95
[M-OC₂H₅]⁺201.93
[M-NO₂]⁺200.97
[C₅H₂BrN]⁺155.94

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-N stretching in the pyridine ring.

N-O stretching of the nitro group (typically two strong bands).

C-O stretching of the ethoxy group.

C-H stretching of the aromatic and aliphatic portions.

C-Br stretching .

IR spectra are available for related compounds like 2-amino-3-bromo-5-nitropyridine (B103754) and 5-bromo-2-nitropyridine, which show the expected nitro group absorptions. nih.govchemicalbook.com

Interactive Data Table: Predicted IR Absorption Bands for this compound (Note: This table is predictive and not based on experimental data.)

Functional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
C=N, C=C Stretch (Aromatic)1600 - 1450
NO₂ Asymmetric Stretch1550 - 1510
NO₂ Symmetric Stretch1360 - 1320
C-O Stretch1250 - 1050
C-Br Stretch700 - 500

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions within the nitropyridine chromophore. The position and intensity of these bands are influenced by the substituents on the pyridine ring. While specific data for the title compound is unavailable, studies on substituted pyridines indicate that these transitions are sensitive to the electronic nature of the substituents. chemicalbook.com

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. There are no published crystal structures for this compound. The determination of its crystal structure would provide valuable insights into its molecular geometry and packing in the solid state.

Computational Chemistry and Theoretical Studies on 3 Bromo 2 Ethoxy 5 Nitropyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules like 3-bromo-2-ethoxy-5-nitropyridine. These methods provide insights into electron distribution, molecular orbital energies, and other key electronic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For nitropyridine derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6–311++G(d,p), have been employed to optimize molecular geometries and calculate vibrational frequencies. researchgate.net Studies on similar molecules, such as 2-Amino-3-bromo-5-nitropyridine (B103754), have shown good agreement between DFT-calculated vibrational spectra (FT-IR and FT-Raman) and experimental data. researchgate.net This suggests that DFT would be a reliable method for predicting the structural and vibrational properties of this compound.

Furthermore, DFT has been used to calculate the heat of formation for various nitro derivatives of pyridine (B92270), demonstrating that the trends in these values are largely independent of the specific DFT method used. researchgate.net The introduction of substituents on the pyridine ring, such as the bromo, ethoxy, and nitro groups in the target molecule, significantly influences the electron density distribution and aromaticity of the ring, which can be quantified using DFT-based descriptors like the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). researchgate.net

Molecular Orbital Analysis and Frontier Orbitals

Molecular orbital (MO) theory provides a detailed picture of the electronic structure and reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they represent the frontier orbitals involved in chemical reactions. In nitropyridine systems, the electron-withdrawing nature of the nitro group generally lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

The analysis of MOs helps in understanding electronic transitions. For instance, in related nitroaromatic compounds, the first electronic transition often corresponds to a HOMO-LUMO excitation. researchgate.net The character of these orbitals indicates which parts of the molecule are involved in the electronic excitation. For this compound, it is expected that the HOMO would have significant contributions from the ethoxy group and the pyridine ring, while the LUMO would be predominantly located on the nitropyridine moiety. The energy gap between the HOMO and LUMO is a critical parameter that influences the chemical reactivity and kinetic stability of the molecule.

Reaction Mechanism Simulations and Transition State Analysis

Computational studies are invaluable for elucidating reaction mechanisms by modeling the potential energy surface and identifying transition states. For substituted nitropyridines, nucleophilic aromatic substitution (SNAr) is a common reaction pathway. The presence of a strong electron-withdrawing nitro group activates the pyridine ring for such reactions.

Research on the reaction of 3-bromo-4-nitropyridine (B1272033) with amines has revealed unexpected nitro-group migrations, where the nitro group moves from the 4-position to the 3-position. clockss.orgresearchgate.net This highlights the complexity of reaction pathways in polysubstituted pyridines. Computational simulations can help to understand the mechanisms of such rearrangements by calculating the energies of intermediates and transition states. clockss.orgresearchgate.net For this compound, theoretical studies could predict the most likely sites for nucleophilic attack and explore the possibility of rearrangements. Recent advances in computational chemistry allow for the modeling of increasingly complex reaction mechanisms, including the role of non-covalent interactions. rsc.org

Conformation Analysis and Stereochemical Considerations

The presence of the ethoxy group in this compound introduces conformational flexibility. Conformational analysis, often performed using computational methods, is crucial for understanding the three-dimensional structure and its influence on the molecule's properties and reactivity. Studies on substituted pyridines have shown that the orientation of substituents can significantly affect the degree of conjugation with the pyridine ring. mdpi.com

For the ethoxy group, rotation around the C-O bond will lead to different conformers with varying energies. Computational methods can predict the most stable conformation and the energy barriers between different conformers. For example, studies on hexahydro-3H-oxazolo[3,4-a]pyridines have used 13C NMR chemical shifts and coupling constants in conjunction with computational analysis to determine the equilibrium mixture of conformations in solution. rsc.org Such an approach could be applied to this compound to understand its conformational preferences.

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for structure validation. For this compound, theoretical calculations can provide valuable information about its expected spectroscopic signatures.

NMR Spectroscopy: DFT calculations can predict ¹H and ¹³C NMR chemical shifts. In related substituted azoles, calculated chemical shifts have been used to support the structural assignment and understand the electronic character of the ring. mdpi.com

Vibrational Spectroscopy (IR and Raman): As mentioned earlier, DFT calculations can accurately predict the vibrational frequencies of nitropyridine derivatives, aiding in the interpretation of experimental FT-IR and FT-Raman spectra. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra. The absorption maxima (λmax) and molar absorptivity can be calculated to understand the electronic transitions. Studies on other substituted pyridines have shown how different substituents can be used to fine-tune the absorption spectra. nih.gov The presence of the nitro and ethoxy groups in this compound is expected to result in characteristic absorption bands in the UV-visible region.

Molecular Dynamics Simulations for Solvent and Temperature Effects

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules in different environments, such as in various solvents and at different temperatures. nih.govnih.gov For this compound, MD simulations could be used to study how solvent molecules arrange around the solute and how this solvation shell affects the molecule's conformation and reactivity.

The effect of temperature on the dynamics and stability of the molecule can also be investigated. For instance, in the context of reaction mechanisms, MD simulations can help to understand the role of solvent in stabilizing or destabilizing transition states. While specific MD studies on this compound are not available, the methodology is well-established for studying the behavior of organic molecules in solution. nih.gov

Applications and Advanced Research Directions

A Key Building Block in Medicinal Chemistry for Pyridine (B92270) Scaffolds

The pyridine ring is a privileged structure in medicinal chemistry, found in a wide range of therapeutic agents. The strategic placement of substituents on the pyridine core is crucial for modulating the pharmacological properties of a molecule.

Design and Synthesis of Bioactive Pyridine Derivatives

3-Bromo-2-ethoxy-5-nitropyridine serves as a versatile starting material for the synthesis of novel pyridine derivatives with potential biological activity. The bromine atom at the 3-position can be readily displaced or used in cross-coupling reactions to introduce a variety of functional groups, allowing for the systematic exploration of chemical space around the pyridine core. The nitro group at the 5-position can be reduced to an amino group, which can then be further functionalized to generate a diverse library of compounds. For instance, nitropyridine derivatives are key intermediates in the synthesis of potent inhibitors for enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of its functional groups makes it an ideal candidate for such synthetic endeavors.

Structure-Activity Relationship (SAR) Studies of Pyridine-Based Compounds

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. The ability to systematically modify a lead compound is essential for optimizing its potency, selectivity, and pharmacokinetic properties. This compound is an excellent scaffold for SAR studies. The bromine, ethoxy, and nitro groups can be independently or simultaneously modified to generate a series of analogues. For example, the bromine atom can be substituted with different aryl or alkyl groups via Suzuki or other cross-coupling reactions. The ethoxy group could be varied to other alkoxy groups to probe the impact of steric bulk and lipophilicity. The reduction of the nitro group to an amine, followed by acylation or alkylation, provides another avenue for structural diversification. This systematic modification allows medicinal chemists to build a comprehensive understanding of the SAR for a particular class of pyridine-based compounds.

Precursor to Pharmacologically Relevant Molecules

The pyridine nucleus is present in numerous approved drugs and clinical candidates. nih.gov The functional group handles on this compound make it a valuable precursor for the synthesis of more complex, pharmacologically relevant molecules. The transformation of the nitro group into an amine is a common strategy to introduce a key pharmacophore. This amino group can participate in the formation of amides, sulfonamides, or ureas, which are common functional groups in many drugs. The bromine atom can be exploited in late-stage functionalization to introduce moieties that can fine-tune the biological activity or improve the drug-like properties of a molecule.

Potential Applications in Material Science and Supramolecular Chemistry

The unique electronic and structural features of pyridine derivatives also make them attractive for applications in material science and supramolecular chemistry. The electron-deficient nature of the pyridine ring, enhanced by the nitro group in this compound, can facilitate the formation of charge-transfer complexes and other non-covalent interactions that are crucial for the self-assembly of supramolecular structures. The presence of the bromine atom allows for the incorporation of this pyridine unit into larger polymeric or oligomeric structures through polymerization or cross-coupling reactions. These materials could potentially exhibit interesting optical or electronic properties.

Use in Catalysis and Ligand Design for Organic Transformations

Pyridine-based ligands are widely used in coordination chemistry and catalysis due to the ability of the nitrogen atom to coordinate to metal centers. nih.gov The substituents on the pyridine ring play a critical role in tuning the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. This compound can serve as a precursor for the synthesis of novel ligands. For example, the bromine atom can be used as a handle to attach the pyridine unit to other coordinating groups, leading to the formation of bidentate or polydentate ligands. The electronic properties of the ligand, and consequently the catalytic activity of its metal complex, can be modulated by the presence of the ethoxy and nitro groups.

Future Research Perspectives and Emerging Challenges in Pyridine Chemistry

The field of pyridine chemistry continues to evolve, with a constant demand for new and efficient methods for the synthesis and functionalization of pyridine derivatives. A recent breakthrough has been the development of methods for the challenging meta-C-H functionalization of pyridines, which opens up new avenues for creating novel molecular architectures. innovations-report.com For a molecule like this compound, future research could focus on exploring its reactivity in novel transformations and its application in the synthesis of increasingly complex and functional molecules.

A significant challenge in pyridine chemistry is the selective functionalization of the pyridine ring, especially in the presence of multiple substituents. Developing new catalytic systems that can selectively target a specific position on the pyridine ring is an active area of research. Furthermore, the development of more sustainable and environmentally friendly methods for the synthesis of pyridine derivatives is a key goal for the future.

Conclusion

Summary of Key Findings and Contributions to Pyridine (B92270) Chemistry

3-Bromo-2-ethoxy-5-nitropyridine is a strategically functionalized pyridine derivative with significant potential as a chemical intermediate. Its synthesis is accessible through nucleophilic substitution on a suitable precursor. The interplay of its bromo, ethoxy, and nitro substituents provides a rich platform for a variety of chemical transformations, including further nucleophilic substitutions, palladium-catalyzed cross-coupling reactions, and reduction of the nitro group. These reactions allow for the introduction of diverse functionalities, making it a valuable tool in the construction of complex molecular architectures.

Broader Impact of Research on this compound

The study and utilization of compounds like this compound have a considerable impact on the advancement of both medicinal chemistry and materials science. In the pharmaceutical arena, it provides a scaffold for the development of novel therapeutic agents. In the realm of materials, it contributes to the design of new organic materials with tailored electronic and physical properties. The continued exploration of the reactivity and applications of such multi-functionalized heterocyclic compounds will undoubtedly fuel further innovation in these critical scientific disciplines.

Q & A

Basic: What synthetic routes are most effective for preparing 3-Bromo-2-ethoxy-5-nitropyridine, and what are the critical purification steps?

Methodological Answer:
The synthesis typically involves sequential functionalization of pyridine derivatives. A common approach starts with nitration of 3-bromo-2-ethoxypyridine, where the nitro group is introduced at the 5-position due to the directing effects of the ethoxy group (meta to the bromine). Nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) must be carefully controlled to avoid over-nitration or decomposition .
Purification:

  • Liquid-liquid extraction using dichloromethane/water to remove acidic byproducts.
  • Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What spectroscopic techniques are recommended for characterizing this compound, and how are key peaks interpreted?

Methodological Answer:

  • ¹H NMR: The ethoxy group appears as a triplet at δ 1.3–1.5 ppm (CH₃) and a quartet at δ 4.0–4.2 ppm (CH₂). Aromatic protons resonate as singlets or doublets in the δ 8.0–9.0 ppm range due to electron-withdrawing nitro and bromine groups .
  • ¹³C NMR: The nitro group deshields adjacent carbons, with C-5 (nitro-bearing carbon) appearing at δ 145–150 ppm. The ethoxy carbon (OCH₂CH₃) is observed at δ 60–65 ppm .
  • IR: Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch) confirm nitro group presence .

Advanced: How does the nitro group influence the regioselectivity of nucleophilic substitution reactions in this compound?

Methodological Answer:
The nitro group at C-5 significantly activates the bromine at C-3 for substitution by withdrawing electron density via resonance, making the C-Br bond more electrophilic. Computational studies (e.g., DFT with B3LYP/6-31G*) show a reduced electron density at C-3 (Mulliken charge: +0.35) compared to analogous non-nitrated pyridines (+0.18), favoring SNAr mechanisms. Experimental validation: Suzuki coupling with arylboronic acids proceeds at C-3 with >90% regioselectivity under Pd(PPh₃)₄ catalysis .

Advanced: How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
DFT calculations (e.g., using the B3LYP functional with exact exchange corrections ) model transition states and intermediate stability:

  • Electrostatic potential maps highlight electron-deficient regions at C-3, aligning with observed reactivity in coupling reactions.
  • Activation energy barriers for Pd-mediated cross-coupling are calculated to be ~25 kcal/mol, consistent with experimental yields (70–85% at 80°C) .
    Validation: Compare computed HOMO-LUMO gaps with experimental electrochemical data (cyclic voltammetry) to refine computational models .

Advanced: How can discrepancies between experimental and computational vibrational spectra be resolved for intermediates in this compound synthesis?

Methodological Answer:
Discrepancies often arise from solvent effects or anharmonicity in DFT models. Strategies include:

  • Implicit solvent models (e.g., PCM in Gaussian 09) to account for solvation shifts in IR frequencies.
  • Scaling factors (0.96–0.98 for B3LYP/6-31G*) adjust harmonic vibrational frequencies to match experimental FTIR data. For example, the nitro symmetric stretch at 1340 cm⁻¹ (experimental) aligns with a scaled DFT value of 1335 cm⁻¹ .

Basic: What are the stability considerations for storing this compound, and how should decomposition be monitored?

Methodological Answer:

  • Storage: Under inert atmosphere (argon) at –20°C to prevent hydrolysis of the ethoxy group or nitro reduction.
  • Decomposition indicators:
    • Color change (white to yellow) suggests nitro group degradation.
    • TLC monitoring (silica, 7:3 hexane/EtOAc): New spots at Rf < 0.2 indicate hydrolyzed products.
    • LC-MS: Detect molecular ion [M+H]⁺ at m/z 261.9; degradation products (e.g., 2-ethoxy-5-nitropyridine) appear at m/z 169.0 .

Advanced: What mechanistic insights explain unexpected byproducts during the alkylation of this compound?

Methodological Answer:
Competing pathways may arise from:

  • Nucleophilic attack at C-6: Despite lower electrophilicity, steric hindrance at C-3 can divert reactivity.
  • Elimination reactions: Strong bases (e.g., KOtBu) promote dehydrohalogenation, forming a pyridyne intermediate. Trapping experiments with furan confirm diradical formation .
    Mitigation: Use bulky ligands (XPhos) to suppress elimination or lower reaction temperatures (0°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.